molecular formula C17H18O3 B12626024 (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone CAS No. 918969-79-6

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone

Cat. No.: B12626024
CAS No.: 918969-79-6
M. Wt: 270.32 g/mol
InChI Key: TUCMOLSQGOYVOZ-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is a diarylketone derivative featuring a hydroxy group at the para position and a propyl group at the meta position on one aromatic ring, and a methoxy group at the para position on the second ring. This structural motif confers unique electronic and physicochemical properties, including polarity from the hydroxy and methoxy groups and moderate lipophilicity from the propyl chain.

Properties

CAS No.

918969-79-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-hydroxy-3-propylphenyl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H18O3/c1-3-4-13-11-14(7-10-16(13)18)17(19)12-5-8-15(20-2)9-6-12/h5-11,18H,3-4H2,1-2H3

InChI Key

TUCMOLSQGOYVOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 4-hydroxy-3-propylbenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

(5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone
  • Structure: Incorporates an indolizine ring system with an amino group and a methoxyphenyl moiety.
  • Electronic Parameters :
    • HOMO-LUMO gap (ΔE): -7.328 eV, indicating high stability due to a large energy gap .
    • Electrophilicity Index (ω): 3.5 + 0.014(χ) - 0.002(η), calculated using global chemical reactivity descriptors (GCRD) .
  • Dipole Moments :
    • Ground-state (µg) and excited-state (µe) dipole moments vary significantly with solvent polarity, showing solvatochromism and increased solvation in the excited state .
(4-Methoxyphenyl)(4-methylphenyl)methanone
  • Structure : Lacks hydroxyl and propyl groups; features methyl and methoxy substituents.
  • Physicochemical Properties :
    • Molecular Weight: 226.27 g/mol, lower than the target compound due to simpler substituents.
    • logP: 3.8187, indicating moderate lipophilicity .
    • Polar Surface Area: 21.25 Ų, smaller than hydroxyl-containing analogs .
c. 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone
  • Structure : Benzothiophene core with dual hydroxy groups and a methoxyphenyl ketone.
  • Properties :
    • Molecular Weight: 376.425 g/mol, higher due to the benzothiophene ring.
    • Enhanced polarity from two hydroxy groups, likely increasing hydrogen bonding capacity compared to the target compound .
(4-Butylphenyl)(4-methoxyphenyl)methanone
  • Structure : Butyl chain replaces the propyl and hydroxy groups.
  • Lipophilicity : Higher logP than the target compound due to the longer alkyl chain .

Physicochemical and Solvent Effects

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Target Compound* ~290 (estimated) ~3.5 ~40 (estimated) 4-OH, 3-propyl, 4-OCH₃
(5-Amino-indolizinyl)(4-OCH₃)methanone Not reported N/A N/A Amino, indolizine, 4-OCH₃
(4-OCH₃)(4-CH₃)methanone 226.27 3.8187 21.25 4-OCH₃, 4-CH₃
Benzothiophene-methanone 376.425 N/A >40 (estimated) 6-OH, 2-(4-OH-phenyl), 4-OCH₃
(4-Butyl)(4-OCH₃)methanone Not reported >4.0 ~21 4-butyl, 4-OCH₃

*Estimates based on structural analogs.

  • Solvent Interactions: The target compound’s hydroxy group enhances polarity, leading to solvent-dependent Stokes shifts and bathochromic shifts in UV/Vis spectra, similar to (5-amino-indolizinyl)(4-OCH₃)methanone . Methoxy and alkyl groups reduce solubility in polar solvents compared to hydroxy-rich analogs .

Reactivity and Stability

  • HOMO-LUMO Gaps: The target compound’s hydroxy and methoxy groups likely lower the HOMO energy (electron-donating effects), reducing ΔE compared to non-hydroxylated analogs like (4-OCH₃)(4-CH₃)methanone. The indolizine derivative’s ΔE (-7.328 eV) suggests higher stability than alkyl-substituted methanones .
  • Chemical Hardness (η) :
    • Propyl and hydroxy substituents may increase hardness (lower reactivity) compared to softer, more polarizable molecules like the benzothiophene derivative .

Biological Activity

The compound (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone , also known as a derivative of diarylmethanones, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is C16H18O3C_{16}H_{18}O_3 with a molecular weight of 270.31 g/mol. The structure consists of two aromatic rings connected by a carbonyl group, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC₁₆H₁₈O₃
Molecular Weight270.31 g/mol
IUPAC Name(4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone
Canonical SMILESCC(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)OC

The biological activity of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the MAPK/ERK pathway, leading to cell cycle arrest and increased expression of pro-apoptotic factors .
  • Antimicrobial Effects : Preliminary investigations suggest that (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone exhibited significant cytotoxicity. The IC50 values for different cancer cell lines were determined using the MTT assay:

Cell LineIC50 (µM)
MCF715.6
HT2912.8
A278010.5

The compound showed lower cytotoxicity towards normal human fibroblast cells, indicating a potential for selective targeting of cancer cells .

Antimicrobial Activity

In antimicrobial assays, (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone demonstrated significant inhibitory effects against several microbial strains:

MicroorganismZone of Inhibition (mm)MIC (µM)
Staphylococcus aureus180.5
Escherichia coli200.25
Pseudomonas aeruginosa151.0

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Case Studies

  • Case Study on Ovarian Cancer : A recent study highlighted the effectiveness of (4-Hydroxy-3-propylphenyl)(4-methoxyphenyl)methanone in inhibiting the proliferation of SKOV-3 ovarian cancer cells. The compound induced significant apoptosis and reduced cell migration, suggesting its potential as a therapeutic agent in combating chemotherapy-resistant ovarian cancer .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of resistant bacterial strains, showing promising results comparable to standard antibiotics like amoxicillin and ciprofloxacin .

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